molecular formula C13H16O3 B13482413 Ethyl 3-benzyl-3-methyloxirane-2-carboxylate

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate

Cat. No.: B13482413
M. Wt: 220.26 g/mol
InChI Key: GYKBQIHYDPIGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3. It is a member of the oxirane family, which is characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-3-methyloxirane-2-carboxylate typically involves the reaction of benzyl bromide with ethyl 3-methyl-2-oxiranylcarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions

Major Products Formed

Scientific Research Applications

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets or be further modified for specific applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyloxirane-2-carboxylate: Lacks the benzyl group, making it less hydrophobic.

    Benzyl 3-methyloxirane-2-carboxylate: Similar structure but with different ester groups.

    3-Benzyl-3-methyloxirane-2-carboxylic acid: The carboxylic acid analog of the ester

Uniqueness

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is unique due to the presence of both the benzyl and ethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions in various chemical and biological contexts .

Biological Activity

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is a compound characterized by its unique structure, which includes an epoxide functional group and a carboxylate ester. This compound belongs to the oxirane class, known for their three-membered cyclic ether structures. While research on the biological activity of this specific compound is limited, studies on structurally similar compounds suggest potential pharmacological properties.

Structural Characteristics

The chemical structure of this compound includes:

  • Epoxide Group : A highly reactive three-membered cyclic ether that can participate in various chemical reactions.
  • Carboxylate Ester : Contributes to the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antiviral Properties : Some related compounds have shown efficacy in inhibiting viral replication, particularly through pathways involving MEK1/2 inhibitors, which are crucial in cellular signaling and viral replication processes .
  • Enzyme Inhibition : The epoxide functional group may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to enzyme inhibition.
  • Reactivity with Nucleophiles : The compound's ability to undergo ring-opening reactions with nucleophiles suggests possible applications in drug development and organic synthesis.

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds provides insights into its unique properties:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-methyl-3-phenyloxirane-2-carboxylateContains methyl instead of benzylDifferent reactivity patterns
Mthis compoundMethyl group instead of ethylVariations in solubility and biological activity
Ethyl 4-benzoylbutanoateContains a benzoyl groupDifferent functional properties and reactivity

This table illustrates how the specific combination of functional groups in this compound may influence its reactivity and potential applications compared to its analogs.

Case Studies and Research Findings

While direct studies on this compound are sparse, the following findings from related research highlight its potential:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of viruses such as enterovirus EV71 and herpes simplex virus HSV2 through mechanisms involving MEK1 inhibition .
  • Chemical Reactivity Studies : Interaction studies indicate that compounds with epoxide functionalities can react with various nucleophiles, leading to significant implications for their use in drug development.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-benzyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-15-12(14)11-13(2,16-11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

GYKBQIHYDPIGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.